Quinoline, 4-chloro-8-methyl-7-nitro-
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Overview
Description
Quinoline, 4-chloro-8-methyl-7-nitro- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-chloro-8-methyl-7-nitro- can be achieved through several methods. One common approach involves the reaction of 4-chloroquinoline with methyl and nitro substituents under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free reactions are also utilized to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-chloro-8-methyl-7-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 4-chloro-8-methyl-7-aminoquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Quinoline, 4-chloro-8-methyl-7-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and its role in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 4-chloro-8-methyl-7-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups enhance the compound’s ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Chloroquinoline: Lacks the methyl and nitro groups.
8-Methylquinoline: Lacks the chloro and nitro groups.
7-Nitroquinoline: Lacks the chloro and methyl groups.
Uniqueness
Quinoline, 4-chloro-8-methyl-7-nitro- is unique due to the combination of chloro, methyl, and nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
145363-59-3 |
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Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
4-chloro-8-methyl-7-nitroquinoline |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-9(13(14)15)3-2-7-8(11)4-5-12-10(6)7/h2-5H,1H3 |
InChI Key |
HPSARDCGQFCOPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C(C=CN=C12)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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